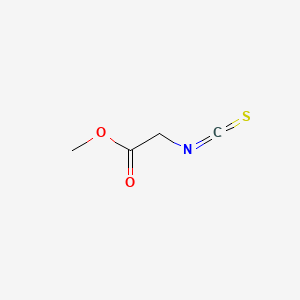
Methyl 2-isothiocyanatoacetate
Übersicht
Beschreibung
Methyl 2-isothiocyanatoacetate is a chemical compound that has been studied in various contexts due to its potential applications in organic synthesis and medicinal chemistry. It is a versatile reagent that can be used to introduce the isothiocyanate group into molecules, which is a functional group of interest in the development of pharmaceuticals and agrochemicals.
Synthesis Analysis
The synthesis of compounds related to methyl 2-isothiocyanatoacetate has been explored in several studies. For instance, the reaction of lead(IV) 4-indolyl triacetate with substituted methyl 2-oxo-1-cyclohexanecarboxylates has been investigated as a route to synthesize N-methylwelwitindolinone C isothiocyanate, a natural product with a quaternary center . Additionally, the synthesis of methyl 4-(isothiocyanatomethyl)thiazole-2-carbamate and its selenazole analogs has been achieved through chemical transformations starting from chloromethylated precursors . These synthetic routes highlight the utility of methyl isothiocyanate derivatives in constructing complex molecules with potential biological activity.
Molecular Structure Analysis
The molecular structure of compounds derived from methyl isothiocyanatoacetate has been elucidated using various analytical techniques. For example, an unexpected major product from the reaction of methyl isothiocyanatoacetate with 2-aminothiophenol was identified as methyl 1-(2-benzothiazolyl)-4-oxo-2-thioxo-3-imidazolidinylacetate through X-ray crystal structure analysis . This demonstrates the complexity of reactions involving isothiocyanate derivatives and the importance of structural characterization in understanding the outcomes of synthetic processes.
Chemical Reactions Analysis
Methyl 2-isothiocyanatoacetate and its derivatives participate in a variety of chemical reactions. The reactions of methyl isothiocyanate with dianions derived from cyclic thioureas have been shown to produce ring-fused 1,3-disubstituted 1,3,5-triazine-2,4(1H,3H)-dithiones and thiocarbamoyl derivatives . Moreover, the reaction of methyl isothiocyanate with lithium diisopropylamide followed by alkylation has been used to synthesize isomeric thiazole and imidazole derivatives . These reactions demonstrate the reactivity of isothiocyanate compounds and their potential to form diverse heterocyclic structures.
Physical and Chemical Properties Analysis
The physical and chemical properties of methyl 2-isothiocyanatoacetate derivatives are crucial for their application in synthesis and potential biological activity. The gas-phase synthesis and characterization of the methyl-2,2-dicyanoacetate anion, a related compound, have been performed using photoelectron imaging, providing insights into the isomeric form and vibrational autodetachment of the molecule . Such studies are essential for understanding the behavior of these compounds under different conditions and can inform their use in various chemical contexts.
Wissenschaftliche Forschungsanwendungen
Biofumigation and Soilborne Pest Management
Methyl 2-isothiocyanatoacetate, a chemical analog to methyl isothiocyanate (MITC), has been explored in the context of biofumigation for managing soilborne pests and diseases. Research has shown that certain Brassica green manures, which release isothiocyanates chemically similar to MITC, can be effective in soilborne pest and disease management. These natural compounds can serve as alternatives or supplements to synthetic fumigants like methyl bromide, demonstrating both efficacy and cost savings in appropriate production systems. However, they are not broadly powerful enough to replace methyl bromide in all systems (Matthiessen & Kirkegaard, 2006).
Degradation and Environmental Impact
The degradation of related compounds, such as methyl parathion, has been studied in different contexts. For instance, the degradation of methyl parathion using hydrodynamic cavitation reactors showed that over 90% degradation could be achieved. This suggests that similar methods might be applicable for the degradation of methyl 2-isothiocyanatoacetate, ensuring environmental safety (Patil & Gogate, 2012).
Disease Control in Agriculture
The fate of MITC in agricultural soils following the application of metam sodium (a pesticide that degrades into MITC) was studied. The results indicated that the generation and dissipation of MITC varied significantly among soils, affecting disease control effectiveness. This research underscores the importance of understanding the behavior of methyl 2-isothiocyanatoacetate analogs in soil for effective agricultural disease management (Triky-Dotan et al., 2007).
Safety And Hazards
“Methyl 2-isothiocyanatoacetate” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been classified for acute oral toxicity, acute dermal toxicity, acute inhalation toxicity - vapors, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organs being the respiratory system .
Eigenschaften
IUPAC Name |
methyl 2-isothiocyanatoacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5NO2S/c1-7-4(6)2-5-3-8/h2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOWGDPFDGIPFIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN=C=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30175275 | |
| Record name | Methyl 2-isothiocyanatoacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30175275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-isothiocyanatoacetate | |
CAS RN |
21055-37-8 | |
| Record name | Methyl 2-isothiocyanatoacetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021055378 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 21055-37-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=218418 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methyl 2-isothiocyanatoacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30175275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 21055-37-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Dithieno[2,3-b:3',2'-d]thiophene](/img/structure/B1295185.png)











